molecular formula C19H21N3O3S B2746490 1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone CAS No. 872695-57-3

1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone

Cat. No.: B2746490
CAS No.: 872695-57-3
M. Wt: 371.46
InChI Key: QQDYKIKPVDBMGS-UHFFFAOYSA-N
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Description

The compound “1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a benzodioxole ring, and a pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . This method could potentially be adapted for the synthesis of the compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The azepane ring provides a seven-membered cyclic structure, while the benzodioxole and pyridazine rings introduce aromaticity into the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The presence of the azepane, benzodioxole, and pyridazine rings could make it a participant in various chemical reactions. For instance, the nitrogen in the azepane and pyridazine rings could act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

Phosphine-Catalyzed Synthesis : A novel method leveraging phosphine-catalyzed intermolecular cyclization facilitates the creation of benzo[b]azepin-3-ones, showcasing a pathway to synthesize complex structures akin to the core of the given compound. This approach yields products in good to excellent yields under mild conditions, highlighting a potential route for generating structurally related compounds with possible scientific applications (Zhang et al., 2019).

Ring-Closing Metathesis (RCM) : Research on sulfur-substituted quinolizidines and pyrido[1,2-a]azepines via RCM outlines a synthetic pathway that could be relevant for modifying the given compound. The process entails the creation of complex structures, offering insights into the manipulation of similar molecules for diverse scientific purposes (Chou et al., 2007).

Potential Applications

Multidrug-Resistance Modulation : Substituted pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones have been investigated for their ability to reverse multidrug resistance (MDR) in cancer treatments. Compounds with structural features similar to the query molecule demonstrated effectiveness as chemosensitizers, providing a potential avenue for research into overcoming MDR in cancer cells (Ott et al., 2004).

PKB Inhibitors in Cancer Therapy : Novel azepane derivatives have been explored for their inhibitory activity against protein kinase B (PKB-alpha), a target in cancer therapy. These derivatives, through structure-based optimization, offer a glimpse into how the core structure of the given compound might be leveraged in developing new therapeutic agents (Breitenlechner et al., 2004).

Future Directions

Future research could focus on elucidating the compound’s mechanism of action, exploring its potential uses, and optimizing its synthesis. Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(22-9-3-1-2-4-10-22)12-26-18-8-6-15(20-21-18)14-5-7-16-17(11-14)25-13-24-16/h5-8,11H,1-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYKIKPVDBMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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